hexahydro-3,3-dimethylimidazo[1,5-a]pyrazin-1(5H)-one
Description
Hexahydro-3,3-dimethylimidazo[1,5-a]pyrazin-1(5H)-one (CAS: 83898-63-9) is a bicyclic heterocyclic compound with the molecular formula C₈H₁₅N₃O and a molecular weight of 169.22 g/mol . Its structure comprises a partially saturated imidazo-pyrazinone core, featuring two methyl groups at the 3,3-positions (Figure 1).
Physicochemical properties include a calculated XlogP (hydrophobicity parameter) of -0.5, indicating moderate hydrophilicity, and a topological polar surface area of 44.4 Ų, suggesting moderate membrane permeability .
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-2,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-8(2)10-7(12)6-5-9-3-4-11(6)8/h6,9H,3-5H2,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYKCXJYWXSHCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=O)C2N1CCNC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801004041 | |
| Record name | 3,3-Dimethyl-3,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801004041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83898-63-9 | |
| Record name | Hexahydro-3,3-dimethylimidazo[1,5-a]pyrazin-1(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83898-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-3,3-dimethylimidazo(1,5-a)pyrazin-1(5H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083898639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethyl-3,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801004041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexahydro-3,3-dimethylimidazo[1,5-a]pyrazin-1(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-3,3-dimethylimidazo[1,5-a]pyrazin-1(5H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of appropriate diamines with diketones under acidic or basic conditions, followed by cyclization to form the imidazopyrazine core. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-3,3-dimethylimidazo[1,5-a]pyrazin-1(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms with additional hydrogen atoms.
Substitution: Alkylated or acylated derivatives depending on the substituents used.
Scientific Research Applications
Hexahydro-3,3-dimethylimidazo[1,5-a]pyrazin-1(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of hexahydro-3,3-dimethylimidazo[1,5-a]pyrazin-1(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The imidazo-pyrazinone family includes multiple derivatives with variations in substituents, saturation, and stereochemistry. Key analogs are compared below:
Key Observations :
- Aromatic vs. Aliphatic Substituents : Aryl-substituted analogs (e.g., 91532-92-2) exhibit higher lipophilicity, enhancing membrane permeability but possibly reducing solubility .
- Stereochemistry : Chiral centers, as in (R)-6-isopropyl derivatives, significantly influence biological activity. For example, the (R)-enantiomer of a related compound showed 10-fold higher mGlu3 receptor inhibition than the (S)-form .
Physicochemical and Pharmacokinetic Profiles
- LogP and Solubility : The target compound’s XlogP (-0.5) contrasts with more lipophilic analogs (e.g., 91532-92-2, estimated XlogP > 2), impacting bioavailability and distribution .
- Metabolic Stability : Cyclic structures generally exhibit slower hepatic clearance compared to acyclic counterparts, as seen in GSH capture assays .
Biological Activity
Hexahydro-3,3-dimethylimidazo[1,5-a]pyrazin-1(5H)-one (CAS: 83898-63-9) is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological effects, mechanisms of action, and applications in various fields.
- Molecular Formula : C8H15N3O
- Molar Mass : 169.2242 g/mol
- Synonyms : 3,3-Dimethylhexahydroimidazo[1,5-a]pyrazin-1(5H)-one, EINECS 281-275-6
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the areas of antimicrobial and cytotoxic effects.
Antimicrobial Activity
A study highlighted the compound's efficacy against various bacterial strains. In particular, it demonstrated significant inhibition of biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The compound's ability to disrupt quorum sensing mechanisms was noted as a potential strategy for combating biofilm-related antibiotic resistance .
Cytotoxic Effects
Cytotoxicity assays conducted on various cell lines revealed that this compound exhibited moderate toxicity. For instance, the half-maximal inhibitory concentration (IC50) values indicated effective cytotoxicity at concentrations around 500 µg/mL when tested on RAW 264.7 macrophage cell lines. This suggests potential applications in cancer therapy or as an immunomodulatory agent .
Case Study 1: Antifungal Properties
In a study examining the antifungal properties of related compounds extracted from Streptomyces sp., hexahydro derivatives showed mild hemolytic activity with an effective concentration (EC50) of 115.5 µg/mL on human erythrocytes. This indicates a need for further investigation into its safety profile and therapeutic window for antifungal applications .
Case Study 2: Quorum Sensing Inhibition
The compound was identified as a significant quorum sensing inhibitor in extracts from Exiguobacterium indicum. The active component was shown to prevent biofilm formation without affecting bacterial growth, indicating a unique mechanism of action that could be harnessed for therapeutic uses against biofilm-associated infections .
Data Table: Summary of Biological Activities
Q & A
Q. What strategies resolve contradictions in cytotoxicity data across different cancer cell lines?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ in A549 vs. H322 cells) are addressed by: (i) Validating assay conditions (e.g., serum concentration, incubation time) ; (ii) Profiling cell-specific pathways (e.g., p53 status, autophagy flux) using siRNA knockdown or Western blotting ; (iii) Cross-referencing with transcriptomic data to identify resistance markers .
Q. How are ADMET properties predicted computationally for derivatives of this compound?
- Methodological Answer : Tools like pkCSM predict absorption, distribution, and toxicity. Key parameters include logP (lipophilicity), CYP450 inhibition, and Ames test results. For example, derivatives with amide groups exhibit favorable ADMET profiles, suggesting oral bioavailability . Experimental validation via hepatocyte stability assays is recommended .
Q. What experimental designs validate the role of autophagy vs. apoptosis in compound-induced cell death?
- Methodological Answer : Use autophagy inhibitors (e.g., chloroquine) and caspase inhibitors (e.g., Z-VAD-FMK) to dissect mechanisms. For instance, LC3-II accumulation (autophagy marker) and PARP cleavage (apoptosis marker) are monitored via immunoblotting . Time-lapse microscopy tracks morphological changes (e.g., vacuole formation vs. membrane blebbing) .
Methodological Considerations
Q. How are reaction conditions optimized for scaling up synthesis without compromising purity?
- Answer : Catalyst screening (e.g., p-TsOH vs. CeCl₃·7H₂O) and solvent selection (e.g., methanol vs. DMF) minimize side products. For instance, CeCl₃·7H₂O at 30 mol% achieves 75% yield with >95% purity via recrystallization . Process analytical technology (PAT) monitors real-time reaction progress .
Q. What techniques confirm target engagement in cellular models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
